Defensin-B5
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
KKCRERGGQCHSGVCSWNEKFIGFCSFARPCC |
Origin of Product |
United States |
Molecular and Structural Biology of Defensin B5
Primary and Secondary Structural Characteristics
The structure of Defensin-B5, like other beta-defensins, is characterized by specific amino acid features and a conserved structural motif that are critical for its activity.
Cationic Nature and Cysteine-Rich Motif
Beta-defensins are notably cationic peptides, a property conferred by a high content of positively charged amino acid residues such as arginine and lysine. mdpi.comfrontiersin.org This net positive charge is a key determinant of their ability to interact with the negatively charged membranes of microorganisms. mdpi.comvulcanchem.com The mature human beta-defensin 5 peptide has a net positive charge that facilitates this interaction. vulcanchem.com
A defining feature of beta-defensins is the presence of a conserved six-cysteine motif. prospecbio.comyeasenbio.com The spacing of these cysteine residues is a hallmark of the beta-defensin family. asm.org The consensus sequence for beta-defensins highlights this conserved pattern: X2-10CX5-7(G/A)XCX3-4CX9-13CX4-7CCXn, where 'C' represents cysteine and 'X' can be any amino acid. frontiersin.org This motif is essential for the formation of the peptide's characteristic three-dimensional structure. vulcanchem.com For instance, the mature form of human beta-defensin 5 contains this six-cysteine motif within its amino acid sequence. vulcanchem.com
Disulfide Bond Configuration and Its Role in Structural Stability
The six conserved cysteine residues in beta-defensins form three intramolecular disulfide bonds. prospecbio.comyeasenbio.com The specific connectivity of these bonds in beta-defensins is Cys1–Cys5, Cys2–Cys4, and Cys3–Cys6. mdpi.comacs.orgmdpi.com This disulfide bridge pattern is a distinguishing feature that separates beta-defensins from alpha-defensins, which have a different linkage pattern. mdpi.compnas.org
These disulfide bonds are crucial for stabilizing the tertiary structure of the peptide, creating a compact and stable fold. mdpi.comnih.gov This structural integrity is important for the peptide's biological activity, although some studies suggest that for certain beta-defensins, the antimicrobial activity may not be entirely dependent on the canonical disulfide bridging. asm.orgpnas.org However, the disulfide bonds are generally considered vital for protecting the peptide from degradation in vivo. asm.org
Tertiary and Quaternary Structural Analysis
The three-dimensional arrangement of this compound and its potential for forming larger complexes are critical aspects of its function.
Theoretical Three-Dimensional Models of β-Defensins
The tertiary structure of beta-defensins, including this compound, is characterized by a triple-stranded, antiparallel β-sheet. acs.org This β-sheet-rich conformation is stabilized by the three intramolecular disulfide bonds. vulcanchem.com This core structure is a conserved feature across the beta-defensin family. portlandpress.com Theoretical models and structural studies of various beta-defensins have confirmed this characteristic fold, which is essential for their function. acs.org
Conformational Flexibility and Functional Implications
While the disulfide bonds provide significant structural stability, regions of the peptide, particularly the loops connecting the β-strands, can exhibit conformational flexibility. nih.govresearchgate.net This flexibility can be important for the peptide's ability to bind to different microbial surfaces and interact with host cell receptors. researchgate.net For example, studies on human defensin (B1577277) 5 (an alpha-defensin with structural similarities) have shown that certain regions of the peptide display considerable conformational fluctuations, which may be crucial for its interaction with bacterial membranes. nih.gov This dynamic nature allows the peptide to adapt to various binding partners, influencing its broad spectrum of activity.
Structural Determinants of Biological Activity
The biological activity of beta-defensins is intrinsically linked to their structure. The amphipathic nature of the molecule, with distinct cationic and hydrophobic regions, is believed to be a primary determinant of its antimicrobial action. acs.org This allows the peptide to interact with and disrupt microbial membranes. mdpi.com
The specific arrangement of charged and hydrophobic residues on the peptide's surface dictates its potency against different types of microbes. acs.org While the core structure is conserved, variations in the amino acid sequence outside of the cysteine motif contribute to the diverse activities of different beta-defensins. asm.org For some beta-defensins, the C-terminal region has been identified as being particularly important for antimicrobial properties. acs.org Furthermore, the ability of some defensins to form dimers or higher-order structures can enhance their antimicrobial efficacy. nih.gov
Relationship Between Structure and Specific Biological Functions
The biological functions of this compound are intrinsically linked to its molecular structure. vulcanchem.com Its roles as an antimicrobial and immunomodulatory agent are dictated by its cationic nature, specific three-dimensional fold, and the precise arrangement of its amino acid residues. vulcanchem.comfrontiersin.org
The net positive charge of this compound is a key determinant of its antimicrobial activity. vulcanchem.com This cationic property facilitates the initial electrostatic interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and peptidoglycan in Gram-positive bacteria. vulcanchem.comacs.org This interaction is the first step in a process that can lead to membrane disruption and subsequent pathogen death. prospecbio.com
The three-dimensional structure, stabilized by the three disulfide bonds, is crucial for the peptide's full range of activities. frontiersin.org This rigid, folded architecture is not only essential for direct antimicrobial action but also for its immunomodulatory functions, which include acting as a chemoattractant for immune cells like immature dendritic cells and memory T cells. prospecbio.comfrontiersin.org The specific arrangement of disulfide bonds confers the full activity to the peptide. frontiersin.org
Research, including site-directed mutagenesis studies, has provided deeper insight into the structure-function relationship of defensins. For human defensin 5 (HD-5, an alpha-defensin with structural similarities), specific arginine residues and the tyrosine at position 27 (Y27) have been identified as important for its antibacterial activity. nih.gov Such studies underscore that the biological effect is not merely due to a general positive charge but is also dependent on the specific spatial distribution of charged and hydrophobic residues on the peptide's surface. rcsb.org This precise molecular topography allows for specific interactions with both microbial surfaces and host immune system receptors. frontiersin.orgresearchgate.net For instance, the strongest cationic properties and a unique distribution of charged residues on the surface of human alpha-defensin 5 are associated with its high bactericidal activity. rcsb.org
Bovine neutrophil β-defensin-5 (B5) has been shown to provide protection against multidrug-resistant Klebsiella pneumoniae not by killing the bacteria directly, but by modulating the host's inflammatory response. mdpi.com It enhances the recruitment of macrophages and dendritic cells and regulates cytokine levels, demonstrating a clear immunomodulatory role tied to its structure. mdpi.com
Table 2: Structure-Function Correlations in this compound
| Structural Feature | Corresponding Biological Function | Mechanism/Detail | Source(s) |
| Net Positive Charge (Cationic Nature) | Antimicrobial Activity | Facilitates electrostatic attraction to negatively charged microbial membranes, leading to disruption. | prospecbio.comvulcanchem.com |
| Three Intramolecular Disulfide Bonds | Structural Stability & Full Biological Activity | Stabilize the tertiary structure required for both antimicrobial and immunomodulatory actions. | prospecbio.comvulcanchem.comfrontiersin.org |
| Cysteine-Stabilized αβ (CSαβ) Fold | Antimicrobial & Immunomodulatory Functions | Provides a specific 3D scaffold that presents charged and hydrophobic surfaces for interaction with microbial membranes and host cell receptors. | core.ac.ukfrontiersin.org |
| Specific Amino Acid Residues | Potency of Antibacterial Activity | Specific residues (e.g., arginines) are critical for the intensity of the antimicrobial effect, beyond the overall net charge. | nih.gov |
| Surface Charge Distribution | Immunomodulation & Chemotaxis | The unique spatial arrangement of charges allows for interaction with host immune receptors, attracting cells like macrophages and dendritic cells. | rcsb.orgmdpi.com |
Genomic Organization and Transcriptional Regulation of Defensin B5
Gene Locus and Genetic Architecture
Bovine β-defensin genes are organized into four distinct clusters on chromosomes 8, 13, 23, and 27. physiology.orgroyalsocietypublishing.orgresearchgate.net This arrangement gives cattle a more diverse set of β-defensin genes compared to many other species. physiology.orgresearchgate.net The majority of β-defensin genes, including presumably Defensin-B5, exhibit a characteristic two-exon structure. physiology.orgnih.gov The first exon typically codes for a prepropeptide containing a hydrophobic signal sequence, while the second exon encodes the mature, functional peptide. physiology.orgresearchgate.net
Copy number variation (CNV) is a significant feature of the β-defensin gene family across various mammals, including humans, macaques, dogs, pigs, chickens, and cattle. physiology.orgroyalsocietypublishing.orgnih.govbiorxiv.org This variation, where the number of copies of a particular gene can differ between individuals, has been linked to altered gene expression levels and has potential functional consequences for traits such as disease resistance and fertility. physiology.orgroyalsocietypublishing.orgnih.gov
In humans, CNV of β-defensin genes has been associated with susceptibility to inflammatory diseases like psoriasis and Crohn's disease. nih.govfrontiersin.orgresearchgate.net It is hypothesized that an increased number of defensin (B1577277) gene copies might offer protection against infectious diseases but could also increase the risk of inflammatory or autoimmune conditions. physiology.org In cattle, extensive CNV has been identified in β-defensin genes, particularly within a cluster on chromosome 27. physiology.org A study found that six bovine defensin genes, including DEFB5, are located in one of the top 25 CNV regions in the bovine genome. physiology.org This variation is not only present between different cattle breeds like Angus, Holstein, and Hereford but also among individual animals. physiology.org
The evolutionary significance of this CNV is thought to be tied to differing selective pressures from pathogens. physiology.org The expansion and diversification of the β-defensin gene repertoire in cattle, which possess the most diverse set identified so far, may have been driven by strong evolutionary pressures to combat a wide range of pathogens. physiology.orgresearchgate.net This genetic plasticity allows for adaptation to various microbial challenges. physiology.orgumt.edu.my The correlation between higher gene copy numbers and increased protein expression suggests that CNV is a mechanism for modulating the level of defensin production, thereby influencing the host's innate immune response. researchgate.net
Cellular Expression Profiles of this compound
Bovine neutrophil β-defensin-5 (B5) was initially discovered in neutrophils. nih.govmdpi.com Subsequent research has confirmed its expression in other key immune cells, including alveolar macrophages and dendritic cells. nih.govmdpi.com Studies have shown that B5 can activate macrophages and dendritic cells in vitro. nih.govmdpi.com For instance, B5 has been observed to promote the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β) in macrophages and dendritic cells. nih.govresearchgate.net Furthermore, B5 can enhance the maturation of dendritic cells. nih.govresearchgate.net In response to infection, B5 has been shown to promote the rapid recruitment of macrophages and dendritic cells to the site of infection, such as the lungs. nih.govmdpi.comresearchgate.net This recruitment of innate immune cells is a crucial step in initiating an effective immune response against pathogens. nih.govmdpi.com
In addition to its expression in immune cells, this compound is also produced and secreted by various epithelial cells, forming a critical part of the mucosal innate immune defense. nih.govmdpi.com Its expression has been documented in tracheal epithelial cells, alveolar epithelial cells, and mammary epithelial cells. nih.govmdpi.comnih.gov The expression of β-defensins in epithelial tissues that are in constant contact with microorganisms highlights their role as a first line of defense. nih.gov
In the respiratory tract, β-defensins like the tracheal antimicrobial peptide (TAP), a bovine β-defensin, are expressed in the ciliated epithelium of the trachea. nih.gov Similarly, human β-defensins are expressed by pulmonary epithelial cells. aai.org In the bovine mammary gland, the expression of β-defensin 5 has been shown to be strongly increased during mastitis, an inflammatory condition often caused by bacterial infection. nih.govnih.gov This indicates that its production is upregulated in response to pathogenic challenge in this tissue. nih.govnih.gov The primary site of β-defensin mRNA and protein expression in the mammary gland is the epithelial cells, which then secrete the protein into milk. mdpi.com
Endogenous Expression in Immune Cells (e.g., Neutrophils, Macrophages, Dendritic Cells)
Mechanisms of this compound Gene Expression Regulation
The expression of β-defensins, including this compound, is often inducible, meaning it can be significantly increased in response to microbial stimuli and pathogen-associated molecular patterns (PAMPs). nih.govmdpi.com This rapid upregulation is a key feature of the innate immune system, allowing for a swift response to infection. nih.gov
One of the most well-studied PAMPs is lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. nih.govmdpi.com Studies have shown that LPS can dramatically increase the mRNA levels of β-defensins in bovine tracheal epithelial cells. nih.gov This induction is regulated at the transcriptional level and is mediated by transcription factors such as NF-κB. nih.govpnas.org The promoter regions of some β-defensin genes contain consensus binding sites for these transcription factors. nih.gov Upon stimulation with LPS, there is an increase in the nuclear binding activity of NF-κB, leading to enhanced gene transcription. nih.gov
Similarly, in the bovine mammary gland, the expression of β-defensins is upregulated in response to pathogens like E. coli and their PAMPs, such as LPS. mdpi.com This response is largely mediated through the Toll-like receptor (TLR) pathway, where TLR4 recognizes LPS, leading to the activation of the NF-κB signaling pathway. mdpi.com In addition to LPS, other microbial components can also trigger β-defensin expression. For example, stimulation of human epidermal cells with peptidoglycan (PGN) from Gram-positive bacteria has been shown to increase the expression of β-defensins. aai.org In some cases, the induction of β-defensin expression by microbial stimuli is mediated by cytokines produced by immune cells. aai.org For instance, monocytes and lymphocytes, when exposed to microbe-derived molecules, can stimulate the epidermal expression of β-defensins. aai.org
Interactive Data Tables
Table 1: Cellular Expression of this compound
| Cell Type | Tissue/Location | Key Findings | Citations |
|---|---|---|---|
| Neutrophils | Blood/Infiltrated Tissues | First identified in neutrophils. | nih.gov, mdpi.com |
| Macrophages | Alveolar, Lungs | Expresses B5; B5 activates macrophages to produce cytokines (TNF-α, IL-1β) and recruits them to infection sites. | nih.gov, mdpi.com, nih.gov, researchgate.net |
| Dendritic Cells | Lungs | Expresses B5; B5 enhances maturation and cytokine production (TNF-α, IL-1β) and recruits them to infection sites. | nih.gov, mdpi.com, nih.gov, researchgate.net |
| Tracheal Epithelial Cells | Trachea | Produces and secretes B5 as part of the respiratory mucosal defense. | nih.gov, mdpi.com, nih.gov |
| Alveolar Epithelial Cells | Lungs | Site of B5 production. | nih.gov, mdpi.com |
Table 2: Regulation of β-Defensin Gene Expression by Microbial Stimuli
| Stimulus/PAMP | Cell Type/Tissue | Regulatory Pathway/Mediator | Effect on Expression | Citations |
|---|---|---|---|---|
| Lipopolysaccharide (LPS) | Bovine Tracheal Epithelial Cells | NF-κB Transcription Factor | Upregulation | nih.gov |
| E. coli / LPS | Bovine Mammary Gland | TLR4/NF-κB Pathway | Upregulation | mdpi.com |
| Peptidoglycan (PGN) | Human Epidermal Cells | Mediated by monocytes and lymphocytes | Upregulation | aai.org |
| Microbial Stimuli (general) | Human Epidermal Cells | Cytokines from monocytes and lymphocytes | Upregulation | aai.org |
Regulation by Inflammatory Mediators and Cytokines
The expression and function of this compound are intricately linked with the local inflammatory environment. The peptide itself can modulate the immune response by influencing the production of various cytokines, which are key signaling molecules in inflammation. Research on bovine neutrophil β-defensin-5 (B5) has shown that it can stimulate macrophages and dendritic cells to produce pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interferon-beta (IFN-β). researchgate.netresearchgate.net This indicates that this compound not only acts as a direct antimicrobial agent but also amplifies the innate immune response by recruiting and activating other immune cells.
In the context of a bacterial challenge, such as with Actinobacillus pleuropneumoniae, intranasal administration of B5 has been observed to up-regulate the secretion of TNF-α, IL-1β, IL-17, and IL-22 during the early stages of infection. researchgate.net This response facilitates the rapid recruitment of immune cells like macrophages and neutrophils to the site of infection. researchgate.net The ability of β-defensins to either induce or repress chemokine and cytokine production is a key aspect of their immunomodulatory function. researchgate.net For instance, other β-defensins, such as human beta-defensin 2 (BD2), have been shown to reduce pro-inflammatory cytokines like IL-6 and IL-1β while enhancing the anti-inflammatory cytokine IL-10, highlighting the potential for a dual, regulatory role in controlling inflammation. mdpi.com Similarly, porcine β-defensin 129 can decrease serum levels of IL-1β, IL-6, and TNF-α during inflammation induced by lipopolysaccharide (LPS), suggesting a negative feedback or dampening role in certain contexts. frontiersin.org
Table 1: Immunomodulatory Effects of β-Defensins on Cytokine Production
| Defensin Studied | Model System | Effect on Cytokine Levels | Source |
| Bovine β-defensin-5 (B5) | Macrophages & Dendritic Cells (in vitro) | ▲ TNF-α, IL-1β, IFN-β | researchgate.netresearchgate.net |
| Bovine β-defensin-5 (B5) | Mouse Model (APP infection) | ▲ TNF-α, IL-1β, IL-17, IL-22 | researchgate.net |
| Human β-defensin 2 (hBD-2) | Human Amniotic Epithelial Cells | ▼ IL-6, IL-1β; ▲ IL-10 | mdpi.com |
| Porcine β-defensin 129 | Mouse Model (LPS challenge) | ▼ IL-1β, IL-6, TNF-α | frontiersin.org |
Key: ▲ Increase, ▼ Decrease
Involvement of Pattern Recognition Receptors (e.g., Toll-like Receptors (TLRs), NOD-like Receptors (NLRs))
The innate immune system relies on Pattern Recognition Receptors (PRRs) to detect conserved molecular structures on pathogens, known as Pathogen-Associated Molecular Patterns (PAMPs), as well as endogenous danger signals from damaged host cells, called Damage-Associated Molecular Patterns (DAMPs). frontiersin.org PRRs, which include families like the Toll-like Receptors (TLRs) and NOD-like Receptors (NLRs), are the "sensors" that initiate an immune response. frontiersin.org
The regulation of β-defensins is closely tied to the activation of these PRR pathways. nih.gov TLRs are a fundamental type of PRR that can recognize components from bacteria, fungi, and viruses. researchgate.net For example, TLR4 recognizes lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. researchgate.net The activation of TLR4 initiates a signaling cascade that often culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression. researchgate.net Studies on related β-defensins, such as porcine β-defensin 2 (pBD2), have shown that their immunomodulatory functions are linked to the TLR4-NF-κB signaling pathway. researchgate.net In some cases, β-defensins can even modulate this pathway, with pBD2 shown to competitively inhibit LPS-induced activation of NF-κB signaling via TLR4, thereby reducing the secretion of inflammatory cytokines. researchgate.net
NLRs are a family of intracellular PRRs that detect PAMPs within the cell's cytoplasm. nih.govnih.gov The most studied members, NOD1 and NOD2, recognize components of bacterial peptidoglycan. nih.gov Upon activation, NLRs trigger signaling pathways that lead to the activation of transcription factors and the subsequent expression of pro-inflammatory genes, including those for other cytokines and antimicrobial peptides. nih.gov The expression of β-defensins can, therefore, be seen as a downstream consequence of PRR activation, forming a crucial part of the effector response orchestrated by these initial sensors of infection. researchgate.net
Transcriptional Regulation Pathways and Associated Transcription Factors
The induction of β-defensin gene expression following microbial detection is controlled at the level of transcription. nih.gov This regulation is mediated by proteins called transcription factors, which bind to specific DNA sequences in the promoter and enhancer regions of genes to control the rate of their transcription. wikipedia.orgumassmed.edu
A central pathway in the transcriptional regulation of β-defensins is the one involving Nuclear Factor-kappa B (NF-κB). nih.gov Analysis of the gene for Tracheal Antimicrobial Peptide (TAP), a well-studied bovine β-defensin, revealed consensus binding sites for NF-κB in its 5' flanking region. nih.gov Stimulation with LPS, a potent bacterial PAMP, induces the binding of NF-κB to this region, driving the transcription of the TAP gene. nih.gov This mechanism is highly conserved, as the gene for human β-defensin 2 (hBD-2) also possesses conserved NF-κB binding sites that are crucial for its induction by LPS. nih.govoup.com
Alongside NF-κB, other transcription factors play a cooperative role. The transcription factor Nuclear Factor Interleukin-6 (NF-IL-6), also known as C/EBPβ, often works in concert with NF-κB to activate innate immune response genes. nih.gov The promoter region of the TAP gene contains a binding site for NF-IL-6 adjacent to the NF-κB site, and this factor is also implicated in the regulation of hBD-2. nih.govoup.com Further research suggests the involvement of other pathways, such as the Activator Protein-1 (AP-1) and Mitogen-Activated Protein Kinase (MAPK) pathways, in controlling β-defensin expression, indicating a complex and multi-layered regulatory network. mdpi.com This intricate system of transcription factors and signaling pathways ensures that the expression of defensins is robustly yet precisely controlled in response to inflammatory and microbial cues.
Table 2: Key Transcription Factors in β-Defensin Regulation
| Transcription Factor | Known Role in β-Defensin Regulation | Inducing Stimuli | Source |
| NF-κB (Nuclear Factor-kappa B) | Binds to promoter regions to activate transcription. A primary regulator for many β-defensins. | LPS, IL-1β, other inflammatory cytokines | mdpi.comnih.govoup.com |
| NF-IL-6 (C/EBPβ) | Often acts synergistically with NF-κB to enhance gene expression. | LPS | nih.govoup.com |
| AP-1 (Activator Protein-1) | Implicated in the complex network controlling defensin expression, alongside NF-κB. | Inflammatory stimuli | mdpi.com |
Biological Roles and Molecular Mechanisms of Defensin B5
Immunomodulatory Functions
Defensin-B5 is not merely a passive antimicrobial agent; it actively shapes the immune landscape. Its ability to modulate both arms of the immune system underscores its importance in host defense. mdpi.comjmb.or.kr
The innate immune system forms the first line of defense against pathogens, and this compound is a key orchestrator of this initial response. nih.govresearchgate.netfrontiersin.org It enhances the body's capacity to recognize and eliminate invading microbes by mobilizing and activating critical immune cells and signaling molecules. nih.govmdpi.com
A primary function of this compound is its ability to attract immune cells to sites of infection or inflammation, a process known as chemotaxis. nih.govwikipedia.org Research has demonstrated that B5 can induce the migration of several key immune cell populations. In response to infection with pathogens like Actinobacillus pleuropneumoniae and multidrug-resistant Klebsiella pneumoniae, intranasal administration of B5 has been shown to enhance the rapid recruitment of macrophages, neutrophils, and dendritic cells (DCs) to the lungs. nih.govresearchgate.netnih.gov This influx of phagocytic and antigen-presenting cells is critical for clearing the infection and initiating a broader immune response. wikipedia.orgnih.gov While some defensins are known to attract lymphocytes, the primary chemotactic activity of B5 observed in these studies focuses on myeloid cells. nih.govwikipedia.orgfrontiersin.org
Table 1: Chemotactic Activity of this compound
| Immune Cell Type Recruited | Context of Recruitment | Study Findings |
|---|---|---|
| Macrophages | Actinobacillus pleuropneumoniae infection nih.govresearchgate.net, Multidrug-resistant Klebsiella pneumoniae infection mdpi.comnih.gov | Enhanced rapid recruitment to the lungs following B5 administration. nih.govmdpi.comnih.gov |
| Neutrophils | Actinobacillus pleuropneumoniae infection nih.govresearchgate.net | Increased rapid recruitment to the lungs. nih.govresearchgate.net |
| Dendritic Cells (DCs) | Actinobacillus pleuropneumoniae infection nih.govresearchgate.net, Multidrug-resistant Klebsiella pneumoniae infection mdpi.comnih.gov | Promoted rapid recruitment to the lungs and enhanced DC maturation. nih.govmdpi.comnih.gov |
| Lymphocytes | General defensin (B1577277) activity nih.govwikipedia.org | Defensins, as a class, are known to be chemoattractants for T lymphocytes. nih.govwikipedia.org |
This compound significantly influences the production of cytokines and chemokines, the signaling molecules that direct the immune response. In vitro studies have shown that B5 stimulates macrophages and dendritic cells to produce pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interferon-beta (IFN-β). nih.govresearchgate.net In animal models of bacterial pneumonia, intranasal B5 treatment led to the upregulation of TNF-α, IL-1β, IL-17, and IL-22 in the lungs during the early stages of infection. nih.govresearchgate.net This cytokine profile is crucial for recruiting neutrophils and mounting an effective defense against extracellular bacteria. nih.gov Interestingly, in later stages of infection, B5 has been shown to down-regulate TNF-α, IL-1β, and IL-17, suggesting a role in resolving inflammation and preventing immunopathology. nih.gov Furthermore, B5 can also enhance the production of chemokines like Cxcl1, Cxcl5, Ccl17, and Ccl22, which are vital for orchestrating the migration of specific immune cells. mdpi.comnih.gov
Table 2: Effect of this compound on Cytokine and Chemokine Production
| Cytokine/Chemokine | Effect | Cell Type / Context |
|---|---|---|
| TNF-α | Upregulation | Macrophages, Dendritic Cells (in vitro) nih.govresearchgate.net, Lungs (early infection) nih.govresearchgate.netmdpi.comnih.gov |
| Downregulation | Lungs (later infection) nih.gov | |
| IL-1β | Upregulation | Macrophages, Dendritic Cells (in vitro) nih.govresearchgate.net, Lungs (early infection) nih.govresearchgate.netmdpi.comnih.gov |
| Downregulation | Lungs (later infection) nih.gov | |
| IFN-β | Upregulation | Macrophages, Dendritic Cells (in vitro) nih.govresearchgate.net |
| IL-10 | No direct data for B5; other β-defensins show enhancement nih.gov | T cells (hBD-2) nih.gov |
| IL-17 | Upregulation | Lungs (early infection) nih.govresearchgate.netmdpi.com |
| Downregulation | Lungs (later infection) nih.gov | |
| IL-22 | Upregulation | Lungs (early infection) nih.govresearchgate.net |
| Cxcl1, Cxcl5 | Upregulation | Lungs (early infection) mdpi.comnih.gov |
| Ccl17, Ccl22 | Upregulation | Lungs (early infection) mdpi.comnih.gov |
The immunomodulatory effects of this compound are mediated through the activation of specific intracellular signaling pathways. While direct studies on B5's interaction with these pathways are emerging, research on β-defensins indicates a role in modulating key signaling cascades. For instance, defensins can influence the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. researchgate.net In the context of Actinobacillus pleuropneumoniae infection, B5 was found to activate signaling pathways associated with the cellular response to IFN-β and the general activation of the innate immune response. nih.govresearchgate.net The transcription factor cAMP response element-binding protein (CREB) is another critical regulator of immune responses, and its phosphorylation is a key activation step. nih.govsdbonline.org While the direct phosphorylation of CREB by B5 has not been explicitly detailed, the activation of related pathways suggests its potential involvement. researchgate.net For example, other β-defensins have been shown to engage receptors that can lead to CREB phosphorylation, thereby influencing inflammatory responses. researchgate.net
Beyond its immediate impact on innate immunity, this compound is instrumental in shaping the subsequent adaptive immune response. jmb.or.krfrontiersin.orgnih.gov By activating antigen-presenting cells like dendritic cells and influencing the cytokine milieu, it helps to bridge the innate and adaptive immune systems, leading to a more robust and specific long-term immunity. nih.govmdpi.comnih.gov
One of the most promising applications of this compound's immunomodulatory properties is its use as a vaccine adjuvant, particularly for mucosal vaccines. nih.govnih.govtandfonline.com Adjuvants are substances that enhance the immunogenicity of antigens, leading to stronger and more durable protective immunity. mdpi.com B5 has shown significant potential as a mucosal adjuvant in the development of vaccines against respiratory diseases like tuberculosis (TB). nih.govnih.gov When included in a novel protein-based respiratory mucosal vaccine against Mycobacterium bovis, B5 promoted the development of tissue-resident memory T cells (TRMs) in the lung and induced a potent antigen-specific antibody response in the airway. nih.govnih.gov This B5-adjuvanted vaccine provided better protection than the parenteral BCG vaccine in the later stages of infection and could boost BCG-generated immunity. nih.govnih.gov The effectiveness of B5 as a mucosal adjuvant highlights its ability to stimulate the specific immune responses needed for protection at mucosal surfaces, the primary entry point for many pathogens. mdpi.comnih.govnih.gov
Table 3: this compound as a Vaccine Adjuvant
| Vaccine Composition | Target Disease | Key Findings |
|---|---|---|
| Mtb antigens (Ag85A, HspX) + Poly (I:C) + B5 | Tuberculosis (Mycobacterium bovis) | Promoted lung tissue-resident memory T cells (TRMs). nih.govnih.gov |
| Induced antigen-specific antibody response in the airway. nih.govnih.gov | ||
| Conferred better protection than parenteral BCG in later infection stages. nih.govnih.gov | ||
| Boosted protective immunity generated by BCG. nih.govnih.gov | ||
| Fusion of Mtb antigens with B5 (AH-B5) | Tuberculosis (Mycobacterium bovis) | Provided similar protection against M. bovis compared to the co-administered formulation. nih.govnih.gov |
Interplay with Adaptive Immune Responses
Enhancement of Antigen-Specific T-cell and Antibody Responses
Beta-defensins, including this compound, play a significant role in bridging the innate and adaptive immune systems by enhancing antigen-specific T-cell and antibody responses. nih.govoup.commdpi.com They act as adjuvants, boosting the immunogenicity of antigens. nih.govmdpi.com This is achieved, in part, through their ability to attract key players of the adaptive immune response, such as immature dendritic cells and T-lymphocytes, to the site of infection or inflammation. frontiersin.orgmdpi.comthermofisher.com
Studies have shown that when administered with an antigen, defensins can lead to an enhanced systemic immune response. oup.com For instance, intranasal delivery of human neutrophil defensins with ovalbumin in a murine model resulted in increased levels of antigen-specific IgG and IgM in the serum. oup.comoup.com Similarly, a study using a bovine β-defensin-5 (B5)-based vaccine against tuberculosis in mice demonstrated that intranasal administration significantly enhanced T-cell and B-cell priming. nih.gov This led to the development of tissue-resident memory T cells (TRMs) and the proliferation of effector CD4 T-cells in the lungs, along with robust antigen-specific antibody responses in the respiratory mucosa. nih.gov The binding of defensins to antigens can facilitate their uptake by antigen-presenting cells, leading to a more efficient presentation to naive T-cells and a subsequent enhancement of antibody production. nih.gov This interaction can also modulate the production of cytokines, further shaping the adaptive immune response. oup.com
Table 1: Effects of β-defensins on Adaptive Immune Responses
| Defensin/Study System | Effect on T-cells | Effect on B-cells/Antibodies | Key Findings | Citation |
|---|---|---|---|---|
| Human Neutrophil Defensins (with ovalbumin in mice) | Not directly measured | Enhanced antigen-specific IgG and IgM production | Defensins act as potent immune adjuvants, enhancing humoral immunity. | oup.comoup.com |
| Bovine β-defensin-5 (B5) (Tuberculosis vaccine in mice) | Promoted T-cell priming, TRM development, and effector CD4 T-cell proliferation | Enhanced B-cell priming and antigen-specific antibody responses (IgA, IgM, IgG) | B5 is an effective mucosal adjuvant, promoting both cellular and humoral immunity against M. bovis. | nih.gov |
| Human β-defensin-2 (hBD-2) | Enhances IFN-γ and IL-10 production, suppresses IL-17 production | Indirectly enhances antibody responses through T-cell modulation | hBD-2 modulates T-cell cytokine profiles, influencing the nature of the adaptive immune response. | frontiersin.org |
| Human β-defensin-3 (hBD-3) | Induces maturation of dendritic cells, which present antigens to T-cells | Not directly measured | hBD-3 promotes the maturation of antigen-presenting cells, a critical step for initiating T-cell responses. | frontiersin.org |
Antimicrobial Mechanisms of Action
This compound, like other β-defensins, exhibits a broad range of antimicrobial activities through both direct and indirect mechanisms. These peptides are a crucial component of the innate immune system, providing a first line of defense against invading pathogens. oup.comprospecbio.com
Direct Antimicrobial Activities Against Bacteria, Fungi, and Enveloped Viruses
The direct antimicrobial action of β-defensins is well-documented against a wide array of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses. frontiersin.orgnih.govasm.org Human β-defensin-5 (hBD-5) has shown antibacterial activity against E. coli. tandfonline.com The cationic and amphipathic nature of these peptides is fundamental to their microbicidal capabilities. nih.govacademie-sciences.fr
A primary mechanism of direct antimicrobial action involves the electrostatic attraction between the positively charged defensin and the negatively charged microbial membrane. nih.gov This interaction leads to the permeabilization and disruption of the membrane. frontiersin.orgresearchgate.netfrontiersin.org Several models have been proposed to explain this process:
The Carpet Model: In this model, the defensin peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. researchgate.netfrontiersin.orgjmb.or.kr Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and subsequent membrane disintegration. researchgate.netfrontiersin.org
The Pore Model (Barrel-Stave and Toroidal): In the "barrel-stave" model, the defensin peptides insert themselves into the membrane, arranging like the staves of a barrel to form a transmembrane pore. researchgate.netpnas.org The "toroidal pore" model also involves pore formation, but in this case, the lipid molecules of the membrane bend inward to line the pore along with the defensin peptides. researchgate.netfrontiersin.orgpnas.org Both types of pores lead to the leakage of intracellular contents and cell death. jmb.or.kr
Table 2: Membrane Disruption Models for Defensins
| Model | Mechanism of Action | Outcome for Microbe | Citation |
|---|---|---|---|
| Carpet Model | Peptides accumulate on and disrupt the membrane surface in a detergent-like fashion. | Membrane dissolution and cell lysis. | researchgate.netfrontiersin.orgjmb.or.kr |
| Barrel-Stave Pore Model | Peptides insert into the membrane to form a barrel-shaped pore. | Leakage of cytoplasmic contents and cell death. | researchgate.netpnas.org |
| Toroidal Pore Model | Peptides and lipid head groups together form a transmembrane pore. | Leakage of cytoplasmic contents and cell death. | researchgate.netfrontiersin.orgpnas.org |
Beyond direct membrane damage, defensins can also exert their antimicrobial effects by entering the microbial cell and interfering with essential intracellular processes. academie-sciences.frfrontiersin.org Evidence suggests that some defensins can inhibit the synthesis of the bacterial cell wall, a mechanism also employed by antibiotics like penicillin. asm.orgfrontiersin.org For example, human β-defensin 3 has been shown to inhibit cell wall biosynthesis in staphylococci. frontiersin.org Furthermore, once inside the cell, defensins can inhibit the synthesis of DNA and RNA, as well as proteins, effectively halting microbial replication and survival. tandfonline.comacademie-sciences.frmdpi.com
An important aspect of the antimicrobial function of defensins is their ability to neutralize bacterial toxins. frontiersin.orgnih.govgatech.edu This has been demonstrated for various toxins, including those from Clostridioides difficile and Bacillus anthracis. gatech.edumdpi.comfrontiersin.org Human α-defensin-5 has been shown to efficiently neutralize C. difficile toxins TcdA, TcdB, and CDT. frontiersin.org The proposed mechanism involves the defensin binding to the toxin, which can lead to local unfolding and aggregation of the toxin, rendering it inactive. gatech.edumdpi.comnih.gov This anti-toxin activity prevents the damage these toxins would otherwise inflict on host cells.
Inhibition of Essential Microbial Processes (e.g., Cell Wall Synthesis, DNA Synthesis, Transcription)
Indirect Antimicrobial Effects through Immune Modulation
In addition to their direct microbicidal actions, β-defensins contribute to host defense indirectly by modulating the immune system. prospecbio.comoup.com They act as signaling molecules that can recruit and activate various immune cells, thereby amplifying the immune response to infection. frontiersin.orgmdpi.comnih.gov Beta-defensins are known to be chemoattractants for immature dendritic cells, memory T-cells, and monocytes. oup.commdpi.comthermofisher.comprospecbio.com This recruitment of immune cells to the site of infection helps to clear the invading pathogens more effectively. This immunomodulatory function highlights the role of defensins as a critical link between the innate and adaptive immune systems. oup.commdpi.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Ovalbumin |
| Immunoglobulin G (IgG) |
| Immunoglobulin M (IgM) |
| Immunoglobulin A (IgA) |
| Interferon-gamma (IFN-γ) |
| Interleukin-10 (IL-10) |
| Interleukin-17 (IL-17) |
| Penicillin |
| TcdA |
| TcdB |
| CDT |
| Lipopolysaccharide |
| Tumor necrosis factor-alpha (TNF-α) |
| C1q |
| Mannose-binding lectin |
| Interleukin-4 (IL-4) |
| Interleukin-1 (IL-1) |
| Interleukin-15 (IL-15) |
| Calcitriol |
| 25-hydroxyvitamin D |
| Hepcidin |
| Nisin |
| Lipid II |
| Thiolactomycin |
| Myristate |
Emerging and Multifaceted Biological Roles of this compound
Beta-defensins are a class of cationic antimicrobial peptides that play a crucial role in the innate immune system. oup.com Beyond their primary function of combating a wide range of pathogens, emerging research has unveiled their involvement in a variety of complex biological processes. scirp.orgnih.gov These peptides are not merely static components of the immune barrier but are dynamic modulators of cellular activity, influencing tissue homeostasis, reproductive functions, and even the progression of diseases like cancer. nih.govnih.gov Their functions often appear dichotomous, capable of both promoting and suppressing certain biological activities depending on the specific defensin, the cellular context, and the local microenvironment. frontiersin.org
Involvement in Tissue Homeostasis and Regeneration (e.g., Wound Healing)
Beta-defensins are integral to maintaining tissue balance and promoting repair, particularly in epithelial tissues. nih.govnih.gov They contribute to all phases of the wound healing process, from the initial inflammatory response to subsequent tissue regeneration and remodeling. nih.gov
The wound healing process is a highly orchestrated sequence of events involving inflammation, cell proliferation, and tissue remodeling. nih.gov Defensins are actively involved from the outset. During the inflammatory phase, they are secreted by migrating leukocytes, such as neutrophils and macrophages, helping to clear the wound of debris and pathogens. nih.gov They also act as chemoattractants, recruiting additional immune cells to the site of injury. mdpi.com
A critical aspect of their regenerative function is the stimulation of keratinocyte proliferation and migration, which is essential for re-epithelialization—the process of covering the wound with new skin. mdpi.comencyclopedia.pub This action is often dependent on the activation of the epidermal growth factor receptor. mdpi.com Furthermore, certain beta-defensins, such as human beta-defensin 2 (hBD-2) and human beta-defensin 3 (hBD-3), have been shown to promote angiogenesis, the formation of new blood vessels, which is vital for supplying nutrients to the regenerating tissue. nih.gov hBD-3, in particular, has been reported to accelerate wound closure in experimental models. encyclopedia.pub
The role of defensins extends to managing the local microenvironment. For instance, in diabetic wounds, which are often trapped in a chronic inflammatory state, defensins can help modulate this response and promote the transition to the proliferative phase of healing. nih.gov Their ability to regulate inflammation, fight infection, and promote cell growth makes them a promising area of research for developing novel treatments for chronic wounds. nih.gov
| Defensin Type | Role in Wound Healing & Tissue Regeneration | Reference |
|---|---|---|
| Human Beta-Defensins (General) | Stimulate migration and proliferation of epidermal keratinocytes. | mdpi.com |
| Human Beta-Defensin 2 (hBD-2) | Induces keratinocyte migration and promotes vascularization (angiogenesis). | mdpi.comencyclopedia.pub |
| Human Beta-Defensin 3 (hBD-3) | Accelerates wound closure and may be effective in bone tissue regeneration. | mdpi.comencyclopedia.pub |
| Human Neutrophil Peptides 1-3 (HNP1-3) | Enables wound closure in airway epithelial cell cultures. | mdpi.com |
Implications in Reproductive Biology
Beta-defensins are highly expressed in the reproductive tracts of both males and females, where they perform a dual role: providing antimicrobial protection and participating in key reproductive processes such as fertilization. nih.gov Their expression is often regulated by hormones, such as androgens in the male reproductive tract. oup.com
In the male reproductive system, beta-defensins are crucial for protecting against microbial invasion in the epididymis and other tissues. Beyond immunity, they are involved in sperm maturation and function. For example, human beta-defensin 126 (hBD-126) is vital for sperm motility and creates a protective coating around sperm, masking them from the female immune system as they travel through the cervix and uterus. nih.govanimal-reproduction.org
In the female reproductive system, beta-defensins contribute to the mucosal defense of the vagina and cervix against pathogens. nih.gov Human beta-defensin 2 (hBD-2) can minimize infection by interacting with chemokine receptor 6 (CCR6). nih.gov Defensins are also implicated in the process of fertilization. Human beta-defensin 1 (hBD-1), for instance, is considered necessary for facilitating sperm capacitation (the final maturation step enabling fertilization) and the acrosome reaction in the female reproductive tract. nih.govnih.gov
| Defensin | Location / System | Biological Implication | Reference |
|---|---|---|---|
| Human Beta-Defensin 1 (hBD-1) | Male & Female Reproductive Systems | Prevents bacterial infections in the male tract; necessary for sperm capacitation and acrosome reaction in the female tract. | nih.govnih.gov |
| Human Beta-Defensin 2 (hBD-2) | Female Reproductive System | Provides antibacterial action in the vagina by interacting with CCR6. | nih.govnih.gov |
| Human Beta-Defensin 126 (hBD-126) | Male Reproductive System | Essential for sperm motility and protects sperm from the female immune system. | nih.govanimal-reproduction.orgnih.gov |
| Rat Beta-Defensins (e.g., RBD-1) | Male Reproductive Tract | Expression is regulated by androgens and provides antimicrobial protection. | oup.com |
Complex Roles in Oncogenesis and Disease Progression
The involvement of beta-defensins in cancer is complex and often contradictory, with studies showing they can have both tumor-suppressing and tumor-promoting effects. nih.govmdpi.com This duality depends heavily on the specific defensin, the type of cancer, and the cellular context. frontiersin.org
On one hand, defensins can exhibit anti-tumor activity. They can directly eliminate cancer cells and recruit immune cells like dendritic cells and T cells to attack the tumor. mdpi.com For example, hBD-1 has been shown to have a positive role in anti-tumor immunity in prostate cancer, while hBD-2 may help prevent cervical cancer by recruiting dendritic cells. nih.govnih.gov Furthermore, some alpha-defensins, such as human alpha-defensin 5 (DEFA5), have demonstrated tumor-suppressor functions in colorectal and gastric cancers. mdpi.com
On the other hand, the inflammatory and chemoattractant properties of defensins can be co-opted by tumors to promote their own growth and progression. nih.gov Beta-defensins can recruit immune cells that, instead of fighting the cancer, contribute to tumor-related inflammation and help protect the tumor from immune surveillance. nih.gov In some models, such as for ovarian cancer, beta-defensins have been shown to recruit precursors that are then transformed into endothelial-like cells, contributing to tumor vasculogenesis and progression. nih.gov The expression of beta-defensins can be either increased or decreased in tumors, highlighting the complexity of their role. frontiersin.org This intricate involvement suggests that defensins could potentially serve as biomarkers or therapeutic targets in cancer, though much more research is needed to fully understand their functions in different malignancies. mdpi.com
| Defensin | Cancer Type | Observed Role / Effect | Reference |
|---|---|---|---|
| Human Beta-Defensin 1 (hBD-1) | Prostate Cancer | Promotes anti-tumor immunity by recruiting dendritic cells and memory T cells. | nih.govnih.gov |
| Human Beta-Defensin 2 (hBD-2) | Cervical Cancer | May play a role in preventing cancer via interaction with dendritic cells. | nih.govnih.gov |
| Beta-Defensins (General) | Ovarian Cancer | Can recruit immune precursors that are transformed to promote tumor vasculogenesis and progression. | nih.gov |
| Alpha-Defensin 5 (DEFA5) | Colorectal & Gastric Cancer | Acts as a tumor suppressor, inhibiting cell proliferation and tumor growth. | mdpi.com |
| Alpha-Defensin 6 (DEFA6) | Colorectal Cancer | May be associated with a worse prognosis, suggesting a tumor-promoting role. | mdpi.com |
Evolutionary Dynamics of β Defensins, Including Defensin B5
Phylogenetic Origin and Diversification of Defensin (B1577277) Gene Families
The defensin gene families are ancient, with a broad taxonomic distribution across multicellular organisms, including plants, fungi, and animals. frontiersin.org Within vertebrates, the β-defensin lineage is considered the most ancient, with its origins traceable to a common ancestor shared with invertebrates. frontiersin.orgnih.gov Phylogenetic analyses suggest that a primordial β-defensin gene served as the foundational template from which all vertebrate defensins, including the α- and θ-defensins found in some mammals, ultimately evolved. frontiersin.orgphysiology.org The presence of β-defensin-like genes in distant vertebrate lineages such as teleost fish, reptiles, and birds underscores their ancient origin and fundamental importance in host defense. frontiersin.orgwindows.net
The diversification of the defensin gene families has been a dynamic process characterized by repeated gene duplication events. physiology.orgneueve.comjabg.org These duplications provided the raw genetic material for evolutionary innovation, allowing for the emergence of new defensin genes with specialized functions. physiology.orgnih.gov For instance, α-defensins are specific to mammals and are thought to have evolved from β-defensins after the divergence of mammals from other vertebrates. frontiersin.orgphysiology.org Similarly, θ-defensins, which are cyclic peptides, appear to have arisen from α-defensins within the primate lineage. nih.govneueve.com The genomic clustering of different defensin genes, such as the adjacent loci of α- and β-defensins on human chromosome 8, provides further evidence for their shared ancestry and evolution through local gene duplication events. frontiersin.orgphysiology.org
Compelling evidence from structural and phylogenetic studies points to an evolutionary link between vertebrate β-defensins and a family of antimicrobial polypeptides in invertebrates known as "Big Defensins". nih.govnih.govresearchgate.netfrontiersin.org Big defensins, found in organisms like mollusks, arthropods, and basal chordates, are characterized by a C-terminal domain that is structurally homologous to the β-defensin fold, and an additional N-terminal hydrophobic domain. nih.govnih.gov
The shared structural features and genomic organization between the β-defensin domain of Big Defensins and vertebrate β-defensins strongly suggest a common evolutionary origin. nih.govresearchgate.netcapes.gov.br It is hypothesized that an ancestral Big Defensin gene in an invertebrate ancestor gave rise to the first vertebrate β-defensin through a process of gene modification, likely involving the loss of the N-terminal domain through mechanisms such as exon shuffling or intronization of exonic sequences. windows.netnih.govresearchgate.net This evolutionary event marked a significant transition, leading to the establishment of the canonical two-exon structure of most mammalian β-defensin genes, where the first exon encodes the signal peptide and the second exon encodes the mature peptide. physiology.orgresearchgate.net The phylogenetic distribution of Big Defensins suggests that the β-defensin domain is ancient, predating the divergence of bilateral metazoans. nih.govcapes.gov.br
Comparative Genomics and Transcriptomics of β-Defensin Orthologs
Comparative genomic and transcriptomic analyses of β-defensin orthologs across different species provide valuable insights into their evolutionary history and functional diversification. nih.govphysiology.org These studies reveal both conserved features and species-specific adaptations in the β-defensin gene repertoire.
Genomic comparisons have shown that β-defensin genes are often located in syntenic chromosomal regions across different mammalian species, confirming their origin from a common ancestor. physiology.orgnih.gov For example, β-defensin gene clusters in cattle have been mapped to chromosomes that are orthologous to human chromosomes containing β-defensin clusters. royalsocietypublishing.orgle.ac.uk However, these clusters can vary significantly in size and gene content between species, reflecting a history of lineage-specific gene duplications, losses, and rearrangements. jabg.orgnih.gov
The table below provides a comparative overview of selected β-defensin orthologs, highlighting their genomic location and expression patterns in different species.
| Gene Name | Human Chromosome | Bovine Chromosome | Ovine Chromosome | Predominant Expression Tissues (Human) | Predominant Expression Tissues (Bovine) |
| DEFB1 | 8p23.1 wikipedia.org | 27 nih.gov | 26 nih.gov | Epithelial tissues (e.g., kidney, skin, respiratory tract) aai.orgwikipedia.org | Epithelial tissues, neutrophils physiology.orgnih.gov |
| DEFB4 (hBD-2) | 8p23.1 frontiersin.org | 27 royalsocietypublishing.org | 26 nih.gov | Skin, respiratory epithelium (inducible) aai.org | Tongue, epithelial cells, macrophages physiology.org |
| DEFB103 (hBD-3) | 8p23.1 frontiersin.org | 27 royalsocietypublishing.org | 26 nih.gov | Skin, tonsils, gingival epithelium (inducible) physiology.org | Neutrophils, macrophages physiology.org |
| DEFB126 | 20q11.21 | 13 researchgate.net | 13 nih.gov | Epididymis, sperm surface animal-reproduction.org | Epididymis animal-reproduction.org |
Transcriptomic studies further illuminate the functional diversification of β-defensin orthologs by revealing species-specific and tissue-specific expression patterns. nih.govphysiology.org For instance, while some β-defensins show broad expression across many tissues, others exhibit highly restricted expression, such as in the male reproductive tract, suggesting specialized roles in fertility and immunoprotection of gametes. nih.govnih.govanimal-reproduction.org The differential expression of orthologous genes in different species, even within the same tissues, underscores the adaptive evolution of their regulatory networks in response to distinct physiological and environmental demands. physiology.org
Advanced Research Methodologies for Studying Defensin B5
Molecular Biology Techniques
Molecular biology techniques are fundamental to understanding the genetic regulation and production of Defensin-B5.
Gene Expression Analysis (e.g., RNA-seq, RT-qPCR)
Analyzing the expression of the gene encoding this compound provides insights into its regulation and role in various physiological and pathological conditions.
RNA-sequencing (RNA-seq): This high-throughput sequencing technique allows for a comprehensive analysis of the entire transcriptome, revealing the expression levels of thousands of genes simultaneously. In the context of this compound, RNA-seq can be used to study its expression in response to infection. For instance, studies have used RNA-seq to show how bovine neutrophil β-defensin-5 (B5) regulates the gene expression profile in the lungs during a Klebsiella pneumoniae infection. mdpi.com It was observed that K. pneumoniae infection significantly altered the expression of thousands of genes, and B5 treatment could modulate these changes, indicating its role in regulating the inflammatory response. mdpi.com
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This technique is used to detect and quantify the amount of a specific RNA transcript. It is more targeted than RNA-seq and is often used to validate the findings of larger-scale expression studies. medrxiv.orgplos.org RT-qPCR has been employed to measure the mRNA expression levels of this compound and associated cytokines, such as TNF-α and IL-1β, in response to bacterial challenges. mdpi.com For example, research has shown that B5 can significantly enhance the mRNA expression of certain cytokines and chemokines in the lungs during the early phase of infection. mdpi.com
| Technique | Application in this compound Research | Key Findings |
| RNA-seq | Comprehensive gene expression profiling in response to pathogens. | Identifies global changes in gene expression regulated by this compound during infection. mdpi.com |
| RT-qPCR | Targeted quantification of this compound and cytokine mRNA levels. | Confirms the upregulation of specific immune-related genes by this compound. mdpi.commedrxiv.orgplos.org |
Protein Expression and Purification Systems (e.g., Pichia pastoris, Cell-Free Protein Synthesis)
To study the biological activities and structure of this compound, it is often necessary to produce the protein in larger quantities using recombinant expression systems.
Pichia pastoris: This methylotrophic yeast is a widely used expression system for producing recombinant proteins, including defensins. researchgate.netembrapa.br It is capable of performing post-translational modifications and secreting the expressed protein, which can simplify purification. Bovine neutrophil β-defensin-5 has been successfully produced using Pichia pastoris. researchgate.netresearchgate.net This system has been instrumental in generating sufficient amounts of B5 for functional studies, such as investigating its role in mucosal innate immunity. researchgate.net
Cell-Free Protein Synthesis (CFPS): This in vitro method allows for the production of proteins without the use of living cells. wikipedia.org CFPS systems offer several advantages, including the ability to produce toxic proteins and to easily modify the reaction conditions to optimize protein folding and yield. wikipedia.orgbeilstein-journals.org While not as commonly cited for this compound specifically, CFPS has been used to synthesize other β-defensins, such as β-defensin 2, demonstrating its potential for producing these peptides for research purposes. nih.gov
| Expression System | Advantages for this compound Production |
| Pichia pastoris | Eukaryotic system, capable of post-translational modifications and secretion, facilitating purification. High yield of functional protein. researchgate.netembrapa.brresearchgate.net |
| Cell-Free Protein Synthesis | Open system allowing for optimization of reaction conditions. Can produce proteins that may be toxic to live cells. wikipedia.orgbeilstein-journals.org |
Immunological Assays
Immunological assays are crucial for characterizing the immunomodulatory functions of this compound.
Cytokine and Chemokine Quantification (e.g., ELISA)
This compound is known to modulate the immune response, in part by influencing the production of signaling molecules called cytokines and chemokines.
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used immunological assay to quantify the concentration of a specific protein, such as a cytokine or chemokine, in a sample. nih.govbdbiosciences.com In this compound research, ELISA is used to measure the levels of cytokines like TNF-α, IL-1β, and IL-10 in cell culture supernatants or biological fluids after treatment with B5. researchgate.netnih.gov Studies have shown that B5 can promote the production of TNF-α, IL-1β, and IFN-β in macrophages and dendritic cells. researchgate.net
Flow Cytometry for Immune Cell Phenotyping and Function
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells in a heterogeneous population.
Immune Cell Phenotyping: This application of flow cytometry involves using fluorescently labeled antibodies to identify and quantify different types of immune cells based on their surface markers (e.g., CD4, CD8, CD11c). elabscience.comrndsystems.comnih.gov In studies involving this compound, flow cytometry can be used to analyze the recruitment and activation of immune cells, such as macrophages and dendritic cells, to the site of infection or inflammation. mdpi.com For example, it has been demonstrated that B5 treatment can enhance the rapid recruitment of macrophages and dendritic cells in the lungs during early infection. mdpi.com
Functional Analysis: Flow cytometry can also be used to assess the functional state of immune cells, for example, by measuring the expression of activation markers (e.g., CD80, CD86, MHC-II) on dendritic cells. researchgate.net Research has shown that B5 can enhance the maturation of dendritic cells, as indicated by the increased expression of these surface markers. researchgate.net
| Assay | Purpose in this compound Research | Example Finding |
| ELISA | Quantify cytokine and chemokine production by immune cells. | B5 stimulates macrophages and dendritic cells to produce TNF-α and IL-1β. researchgate.net |
| Flow Cytometry | Identify, quantify, and characterize immune cell populations. | B5 promotes the recruitment of macrophages and dendritic cells to the lungs. mdpi.com |
Structural and Biophysical Characterization
Understanding the three-dimensional structure of this compound is essential for elucidating its mechanism of action.
Defensins are small, cationic peptides characterized by a β-sheet-rich structure stabilized by several intramolecular disulfide bonds. nih.gov The specific arrangement of these disulfide bonds is a key feature of the defensin (B1577277) family. nih.gov While detailed structural studies specifically for bovine this compound are not as widely published as for some human defensins, the general methods for characterizing defensin structures are well-established.
Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used to determine the high-resolution three-dimensional structures of proteins like defensins. nih.govfrontiersin.org These methods provide detailed information about the peptide's fold, the spatial arrangement of its amino acid residues, and the pattern of disulfide bonds. nih.gov Such structural information is critical for understanding how defensins interact with microbial membranes and host cell receptors. nih.govscienceopen.com
Additionally, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of defensins and their interactions with membranes at an atomic level. nih.gov For example, MD simulations have been used to investigate the binding mechanism of human α-defensin 5 to bacterial membranes. nih.gov
| Technique | Purpose | Information Gained |
| X-ray Crystallography | Determine the high-resolution 3D structure of the protein in a crystalline state. | Precise atomic coordinates, overall fold, and disulfide bond connectivity. nih.gov |
| NMR Spectroscopy | Determine the 3D structure and dynamics of the protein in solution. | Information on protein structure, flexibility, and interactions in a more native-like environment. nih.govfrontiersin.org |
| Molecular Dynamics | Simulate the movement and interactions of the protein over time. | Insights into the mechanism of membrane binding and disruption. nih.gov |
Homology Modeling and Computational Structural Predictions
Homology modeling, a computational technique, is instrumental in predicting the three-dimensional structure of a protein by utilizing its amino acid sequence and comparing it to known structures of similar proteins. numberanalytics.com This method operates on the principle that proteins with comparable sequences are likely to share similar structures and functions. researchgate.net For this compound, where an experimental structure may not be readily available, homology modeling provides a viable path to generate a theoretical 3D model. researchgate.net This process involves identifying a suitable template structure with a known 3D conformation and a similar amino acid sequence to this compound. researchgate.net The resulting model can then be used for a variety of computational experiments, including molecular docking to predict interactions with other molecules. researchgate.net
The basic workflow of homology modeling for this compound would involve:
Template Selection: Searching protein structure databases (like the Protein Data Bank or PDB) for proteins with sequences similar to this compound that have experimentally determined structures. stanford.edu
Sequence Alignment: Aligning the amino acid sequence of this compound with the sequence of the selected template(s). numberanalytics.com
Model Building: Using the aligned template structure as a scaffold to build the 3D model of this compound. numberanalytics.com This includes modeling the protein backbone and adding the side chains. stanford.edu
Loop Modeling: Refining regions of the model that may have insertions or deletions relative to the template structure. stanford.edu
Model Refinement and Validation: Optimizing the geometry of the model and assessing its quality using various computational tools.
The predicted structure of this compound can offer valuable insights into its function, help identify potential binding sites for microbial or host molecules, and guide the design of novel peptides with specific functionalities. numberanalytics.com
Spectroscopy and Imaging Techniques
A range of spectroscopy and imaging techniques are employed to characterize the structure, function, and interactions of this compound.
Spectroscopy:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of peptides like defensins in solution. plos.orgnih.gov It provides detailed information about the connectivity and spatial arrangement of atoms.
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are used to determine the precise molecular weight of this compound and to verify its purity. nih.govoup.com MS can also be used to monitor the stability of the peptide in different environments, such as in the presence of serum. nih.gov
Imaging:
Live-cell Imaging: This technique allows for the real-time visualization of the effects of this compound on living cells. nih.gov For instance, fluorescently labeled this compound can be used to track its association with and entry into macrophages. nih.gov
Chemiluminescence Imaging: This method is used to detect the presence of specific proteins, such as in Western blot analyses, to study the expression of this compound or other proteins affected by its presence. aai.org
Multiphoton Imaging: In animal models, intravital multiphoton imaging can be utilized to visualize the dynamic interactions of immune cells in response to stimuli in real-time within living tissues.
These advanced techniques provide a multi-faceted approach to understanding the molecular and cellular biology of this compound.
In Vitro and Ex Vivo Cell Culture Models
Primary cell cultures provide a crucial in vitro system for studying the biological activities of this compound on specific cell types involved in the immune response. These models allow for controlled experiments to dissect the cellular and molecular mechanisms of defensin action.
Macrophages: Primary macrophages, such as bone marrow-derived macrophages (BMDMs) and monocyte-derived macrophages (MDMs), are extensively used to investigate the immunomodulatory effects of this compound. nih.govaai.org Studies have shown that bovine neutrophil β-defensin-5 (B5) can activate macrophages, leading to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.govmdpi.com For example, research has demonstrated that B5 significantly enhances the secretion of TNF-α and IL-1β in RAW264.7 macrophage cell lines and in BMDMs. nih.gov Furthermore, B5 has been shown to induce the production of both pro- and anti-inflammatory cytokines, including IL-10, in J774A.1 macrophages. nih.govnih.govdntb.gov.ua
Dendritic Cells (DCs): Dendritic cells are key antigen-presenting cells that bridge innate and adaptive immunity. Primary DCs are used to study the ability of this compound to promote DC maturation and activation. Research indicates that B5 enhances DC maturation in vitro. nih.govmdpi.com β-defensins, in general, are known to be chemoattractants for immature dendritic cells. frontiersin.orgnih.gov
Epithelial Cells: Primary epithelial cells, such as those from the trachea or skin, are essential for studying the role of this compound in mucosal immunity and host defense at barrier surfaces. nih.govnih.gov These cells are a natural source of β-defensins and their expression can be induced by inflammatory stimuli. nih.govwikipedia.org Studies using primary bovine tracheal epithelial (BTE) cells have been instrumental in understanding the regulation of β-defensin gene expression in response to bacterial components like lipopolysaccharide (LPS). nih.gov
The table below summarizes key findings from studies using primary cell cultures to investigate this compound and related β-defensins.
| Cell Type | Defensin Studied | Key Findings |
| Macrophages (RAW264.7, BMDM) | Bovine Neutrophil β-defensin-5 (B5) | Promotes the production of TNF-α, IL-1β, and IFN-β. nih.gov |
| Macrophages (J774A.1) | Bovine Neutrophil β-defensin-5 (B5) | Enhances the secretion of TNF-α, IL-1β, and IL-10. nih.govnih.govdntb.gov.ua |
| Dendritic Cells (in vitro) | Bovine Neutril β-defensin-5 (B5) | Enhances DC maturation. nih.govmdpi.com |
| Epithelial Cells (Bovine Tracheal) | Tracheal Antimicrobial Peptide (TAP) | Gene expression is induced by LPS. nih.gov |
Co-culture Systems for Host-Pathogen Interactions
Co-culture systems, which involve growing two or more different cell types together, are invaluable for modeling the complex interactions that occur between host cells and pathogens. These systems provide a more physiologically relevant environment compared to single-cell cultures.
To study the role of this compound in the context of infection, co-culture models can be established to investigate host-pathogen interactions. For instance, a co-culture of epithelial cells and macrophages can be used to simulate the initial stages of a respiratory infection. aai.org In such a system, pulmonary epithelial cells and macrophages, both of which are in direct contact with the environment, can be challenged with a pathogen. aai.org The addition of this compound to this system would allow researchers to observe its effects on both the host cells' response and the pathogen's viability.
One study demonstrated that co-culturing A549 pulmonary epithelial cells with monocytic cells in the presence of E. coli LPS significantly upregulated the promoter activity of human β-defensin-2 (hBD-2), whereas the epithelial cells alone did not show a strong response. aai.org This highlights the importance of cellular crosstalk in the immune response, which can be effectively studied using co-culture models.
Challenges in co-culture systems include maintaining the viability of different cell types with potentially different culture requirements, especially when dealing with anaerobic bacteria and oxygen-requiring epithelial cells. nih.gov Despite these challenges, co-culture models are essential for understanding the dynamic interplay between the host, pathogen, and immune mediators like this compound.
Advanced Delivery Systems for Research Tool Development
To enhance the efficacy and stability of this compound as a research tool and potential therapeutic, advanced delivery systems such as nanoparticles are being explored. Encapsulation protects the peptide from degradation, allows for controlled release, and can facilitate targeted delivery to specific cells or tissues.
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for creating nanoparticles (NPs) for drug delivery. nih.govnih.govdntb.gov.ua PLGA-NPs have been successfully used to encapsulate bovine neutrophil β-defensin-5 (B5). nih.govnih.govdntb.gov.ua
One study detailed the formulation of B5-loaded PLGA nanoparticles (B5-NPs) using a water-oil-water solvent-evaporation method. nih.govnih.govdntb.gov.ua The resulting nanoparticles were spherical, with a diameter of approximately 206.6 ± 26.6 nm and a negative surface charge. nih.govnih.govdntb.gov.ua A high encapsulation efficiency of 85.5% ± 2.5% was achieved. nih.govnih.govdntb.gov.ua
Key characteristics and findings related to B5-PLGA-NPs:
Controlled Release: The encapsulated B5 protein was released slowly from the nanoparticles under physiological conditions, which is beneficial for sustained effects in experimental models. nih.govnih.govdntb.gov.ua
Enhanced Immune Stimulation: In vitro, B5-NPs were shown to be more effective than free B5 at stimulating the secretion of TNF-α and IL-10 from J774A.1 macrophages. nih.gov In vivo, mice immunized with B5-NPs showed significantly higher production of TNF-α and IgA in their serum compared to mice treated with B5 alone. nih.govnih.govdntb.gov.ua
Improved Protection in Infection Models: In a mouse model of Mycobacterium bovis infection, immunization with B5-NPs resulted in a significant reduction in the bacterial load in the lungs and spleen compared to controls. nih.govnih.govdntb.gov.ua
The use of PLGA nanoparticles as a delivery system for this compound demonstrates a promising strategy to enhance its immunomodulatory and antimicrobial properties for research and potentially for future therapeutic applications.
The table below summarizes the properties of B5-loaded PLGA nanoparticles from a key study.
| Parameter | Value | Reference |
| Method of Preparation | Water-oil-water solvent-evaporation | nih.govnih.govdntb.gov.ua |
| Diameter | 206.6 ± 26.6 nm | nih.govnih.govdntb.gov.ua |
| Surface Charge (ζ-potential) | -27.1 ± 1.5 mV | nih.govnih.govdntb.gov.ua |
| Encapsulation Efficiency | 85.5% ± 2.5% | nih.govnih.govdntb.gov.ua |
Future Directions and Unresolved Questions in Defensin B5 Research
Elucidating Precise Molecular and Cellular Mechanisms
A deeper understanding of the molecular and cellular interactions of Defensin-B5 is paramount to fully harnessing its potential. Current knowledge points to broad mechanisms, but the finer details are yet to be uncovered.
Detailed Receptor-Ligand Interactions and Downstream Signaling Pathways
While it is established that the expression of β-defensins, including BNBD5, is induced by pathogen-associated molecular patterns through Toll-like receptors (TLRs) like TLR2 and TLR4, the specific host cell receptors that BNBD5 directly interacts with to mediate its diverse functions remain largely uncharacterized. nih.govnih.gov The induction process often involves the activation of the NF-κB signaling pathway. nih.govpnas.org For instance, mastitis has been shown to strongly increase the mRNA abundance of BNBD5 in the bovine mammary gland, a process linked to TLR2 and TLR4 activation. nih.govasm.org
However, the downstream signaling cascades that are specifically triggered by BNBD5 binding to a putative receptor are not fully mapped. It is known that some human β-defensins can act as chemoattractants by binding to chemokine receptors such as CCR2 and CCR6. researchgate.netfrontiersin.orgroyalsocietypublishing.org Porcine β-defensin 5 (pBD-5) has been shown to downregulate immune-related pathways, including the IL-17, TLR, and NOD-like receptor signaling pathways, suggesting a complex immunomodulatory role. researchgate.net Future research should focus on identifying the specific receptors for BNBD5 on various immune and epithelial cells and delineating the subsequent signaling events that govern its immunomodulatory activities, such as the induction of cytokines like TNF-α and IL-1β. mdpi.complos.org
Table 1: Investigated Signaling Pathways Associated with β-Defensins
| Pathway | Associated Defensin(s) | Key Findings |
| Toll-like Receptor (TLR) / NF-κB Pathway | Bovine β-defensin 5 (BNBD5), Human β-defensin 2 (hBD-2) | Induction of defensin (B1577277) expression in response to pathogens. nih.govpnas.orgasm.org |
| Mitogen-Activated Protein Kinase (MAPK) Pathway | Bovine β-defensins | Contributes to the induction of β-defensin expression. nih.gov |
| Chemokine Receptor Signaling (e.g., CCR2, CCR6) | Human β-defensin 3 (hBD-3) | Mediates chemoattraction of immune cells. researchgate.netfrontiersin.orgroyalsocietypublishing.org |
| IL-17 Signaling Pathway | Porcine β-defensin 5 (pBD-5) | Downregulated by pBD-5, suggesting immunomodulatory effects. researchgate.net |
| Wnt Signaling Pathway | Human α-defensin 5 (HD5) | Modulated by defensin treatment, impacting intestinal barrier function. mdpi.com |
| PI3K/AKT/mTOR Pathway | Human β-Defensin 1 (HBD-1) | Inhibition of this pathway by HBD-1 may suppress cancer cell proliferation. mdpi.com |
Nuances of Antimicrobial Activity in Complex Biological Milieus
The primary antimicrobial action of β-defensins involves the disruption of microbial cell membranes. nih.govmdpi.com However, the in vivo environment presents a complex milieu of salts, proteins, and other molecules that can modulate this activity. While the salt sensitivity of some defensins is recognized, the precise impact of the physiological conditions within different bovine tissues—such as the mammary gland, respiratory tract, and gut—on BNBD5's efficacy against a broad spectrum of pathogens needs more detailed investigation. asm.org For example, studies on porcine β-defensin 5 (pBD-5) showed it did not directly inhibit the growth of Brachyspira hyodysenteriae in vitro, suggesting its primary role in that context is immunomodulatory rather than direct killing. researchgate.net Understanding these nuances is crucial for predicting the therapeutic effectiveness of BNBD5 in different disease contexts.
Addressing Research Methodological Challenges
Advancements in research methodologies are essential to overcome current hurdles in studying this compound and to pave the way for new discoveries.
Optimization of Research-Grade Compound Production and Purity
The production of high-quality, research-grade this compound is a significant challenge. Recombinant expression in systems like E. coli is a common approach, but it often faces issues with cytotoxicity to the host and the formation of insoluble inclusion bodies. mdpi.combiomatik.com Strategies to improve yield and purity include the use of fusion proteins, codon optimization, and careful selection of expression strains and culture conditions. biomatik.come-repository.org Further research into optimizing fermentation and purification protocols is necessary to ensure a consistent and cost-effective supply of pure, bioactive BNBD5 for research purposes. nih.govgenscript.com
Table 2: Strategies for Optimizing Recombinant Defensin Production
| Strategy | Description | Key Benefit |
| Codon Optimization | Modifying the gene sequence to match the codon usage of the expression host (e.g., E. coli). | Enhances translation efficiency and protein yield. biomatik.com |
| Fusion Proteins | Fusing the defensin to a highly soluble protein partner (e.g., thioredoxin). | Improves solubility and can simplify purification. biomatik.com |
| Secretion Signals | Incorporating a signal peptide to direct the recombinant protein for secretion into the culture medium. | Simplifies purification by reducing contamination from intracellular proteins. mdpi.com |
| Optimized Culture Conditions | Adjusting parameters like temperature, inducer concentration, and incubation time. | Can significantly increase the yield of soluble, active protein. e-repository.org |
| Strain Selection | Choosing an appropriate host strain (e.g., E. coli BL21) for protein expression. | Can impact protein yield, quality, and stability. mdpi.com |
Development of Advanced Imaging and Real-time Monitoring Techniques
Visualizing the dynamic interactions of this compound with microbial and host cells is key to understanding its mechanisms of action. The use of fluorescently labeled peptides allows for real-time imaging of processes like cell penetration and intracellular trafficking. sb-peptide.comresearchgate.netfrontiersin.org Techniques such as confocal live-cell imaging can provide invaluable insights into how BNBD5 disrupts microbial membranes and where it localizes within host cells. researchgate.net However, there is a lack of studies employing these advanced imaging techniques specifically for BNBD5. Future efforts should focus on developing and applying these methods to monitor the antimicrobial and immunomodulatory activities of BNBD5 in real-time, providing a more dynamic and detailed picture of its function.
Comparative Studies and Species-Specific Insights
The bovine genome possesses a remarkably large and diverse repertoire of β-defensin genes compared to other mammals like humans, pigs, and sheep. researchgate.netesg.net.egnih.gov This expansion suggests an evolutionary adaptation to the specific pathogenic challenges faced by cattle. researchgate.netdntb.gov.ua Comparative genomic and functional studies are crucial to understand the species-specific roles of these defensins.
For instance, while cattle have at least 57 β-defensin genes, humans have around 39. researchgate.netmdpi.com Bovine β-defensins are organized into four gene clusters on different chromosomes, and there is significant copy number variation, particularly in the cluster on chromosome 27. researchgate.netnih.govdntb.gov.ua This genetic diversity likely translates into functional diversity. Comparative analyses of BNBD5 with its orthologs in other species, such as porcine β-defensin 5, can reveal both conserved and species-specific functions. researchgate.netesg.net.eg For example, BNBD5 is expressed in the lung, trachea, and liver of Frisian crossbred cattle, highlighting its importance in the respiratory and systemic immune defense in this species. esg.net.egesg.net.eg Further comparative studies will be instrumental in elucidating the unique contributions of BNBD5 to bovine health and disease resistance.
Exploring this compound Homologs Across Diverse Species
The evolutionary history of beta-defensins suggests that they are an ancient component of the vertebrate immune system, having evolved from an ancestral gene that predates the divergence of fish and tetrapods. physiology.org In fact, evidence suggests that vertebrate beta-defensins likely arose from "big defensin" genes found in invertebrates. researchgate.netfrontiersin.org While beta-defensin genes have been identified in all vertebrate genomes sequenced to date, the number and diversity of these genes can vary significantly between species, likely as a result of differing pathogenic pressures and genetic drift. physiology.org For example, cattle possess a particularly diverse repertoire of at least 57 beta-defensin genes. physiology.org
The study of this compound homologs across different species is crucial for understanding its fundamental roles and evolutionary pressures. While human this compound has been identified, orthologs have also been found in other species, including non-human primates and rodents. researchgate.netnih.gov In fish, beta-defensins are also present, though they are highly divergent from their mammalian counterparts in both sequence and genomic organization. windows.net For instance, the European sea bass has two identified beta-defensins that are most closely related to beta-defensins 1 and 5 from Atlantic salmon. windows.net
Comparative analysis of these homologs reveals conservation of key structural features, such as the six-cysteine motif that forms the characteristic three-disulfide bond structure, but also significant sequence variation in the mature peptide region. physiology.orgnih.gov This variation suggests extensive specialization and species-specific adaptation. physiology.org A deeper exploration of this compound homologs in a wider range of species, from fish to birds to diverse mammals, could illuminate conserved functional domains and reveal novel, species-specific roles in immunity and other physiological processes. physiology.orgrjpbr.com
Table 1: Examples of Beta-Defensin Homologs in Different Species
| Species | Known Beta-Defensin Homologs | Key Findings | Reference |
| Human | DEFB1, DEFB4, DEFB103A, etc. | Exhibit copy number variation and are implicated in various immune responses. | nih.gov |
| Cattle | 55-57 catalogued β-defensin genes | Extensive diversity and copy number variation, with potential roles in fertility. | physiology.orgnih.govroyalsocietypublishing.org |
| Mouse | Defb14, etc. | Used in studies to determine structure-function relationships and antimicrobial activity. | asm.org |
| European Sea Bass | Beta-defensins 1 and 2 | Related to Atlantic salmon defensins, showing divergence in teleost fish. | windows.net |
| Birds | Single cluster of β-defensin genes | Possess only β-defensins, not α- or θ-defensins, indicating β-defensins are ancestral. | physiology.org |
Understanding the Impact of Genetic Polymorphisms and CNVs on Function
The genes encoding beta-defensins, including this compound, are located in genomic regions known for being hotspots of genetic variation. nih.gov This includes single nucleotide polymorphisms (SNPs), which are variations in a single DNA base, and copy number variations (CNVs), where sections of a gene or a whole gene are duplicated or deleted. bachem.comwikipedia.org These genetic variations can have a significant impact on the protein's function and an individual's susceptibility to disease. bachem.comwikipedia.org
SNPs within the coding region of a defensin gene can alter the amino acid sequence of the resulting peptide. wikipedia.org Such changes can affect the protein's structure, stability, and its ability to interact with microbial membranes or host receptors. In silico analyses of the human beta-defensin 1 (DEFB1) gene, for example, have identified several non-synonymous SNPs predicted to be deleterious to protein function.
CNVs can alter the dosage of the gene, leading to higher or lower levels of the defensin protein being produced. umk.pl This variation in gene copy number is extensive across mammals. nih.govroyalsocietypublishing.org In humans, CNVs in the beta-defensin gene cluster have been associated with susceptibility to inflammatory diseases like psoriasis and Crohn's disease. nih.govbachem.com Specifically, higher copy numbers of beta-defensin genes are linked to an increased risk of psoriasis, while lower copy numbers may predispose individuals to colonic Crohn's disease. bachem.com In cattle, extensive CNV has been observed in beta-defensin genes, and the expression levels of some of these genes correlate with their genomic copy numbers, which may have functional consequences for traits like fertility. nih.govroyalsocietypublishing.org Understanding the full spectrum of these genetic variations and their precise functional consequences is a critical area for future research, holding potential for personalized medicine approaches to infectious and inflammatory diseases.
Integration of Systems Biology and Computational Approaches
Predictive Modeling of this compound Activity and Interactions
Computational and predictive modeling are becoming indispensable tools for dissecting the complex biology of this compound. researchgate.net These in silico methods allow researchers to predict the peptide's structure, antimicrobial activity, and interactions with both microbial and host molecules, thereby guiding and accelerating experimental research. researchgate.netnih.gov
One key application is the use of molecular dynamics (MD) simulations to model the interaction of defensins with bacterial membranes. mdpi.com For instance, simulations of human alpha-defensin 5 (HD5) have been used to investigate its binding mechanisms to the lipopolysaccharide (LPS) layer of Gram-negative bacteria, a crucial step in its antimicrobial action. mdpi.com Such models can help elucidate how this compound disrupts microbial membranes, potentially by forming pores and causing cell lysis. wikipedia.orgfrontiersin.org By predicting how the peptide's structure relates to its function, these models can identify key amino acid residues that are critical for its activity. researchgate.netnih.gov
Furthermore, computational tools can predict interactions between this compound and host proteins. researchgate.net This is vital for understanding its immunomodulatory roles, which may involve binding to host cell receptors to trigger signaling pathways. mdpi.comnih.gov For example, protein-protein interaction modeling can identify potential host partners for this compound, opening up new avenues for investigating its role in linking innate and adaptive immunity. researchgate.net Machine learning-based models are also being developed to predict defensins from peptide sequences, which can aid in the discovery of new defensin-like molecules. nih.gov Iterative computational search strategies, combining tools like HMMER and BLAST, have already proven successful in identifying dozens of new human and mouse beta-defensin genes from genomic data. nih.govnih.gov
High-Throughput Screening for Modulators of this compound Expression and Function
High-throughput screening (HTS) offers a powerful strategy for identifying small molecules and other compounds that can modulate the expression or function of this compound. biomol.comcloudfront.net These approaches are essential for discovering novel therapeutic agents that could either boost the body's natural defenses or dampen a harmful, excessive defensin response.
To achieve this, researchers have developed cell-based reporter assays. In these systems, a reporter gene, such as luciferase, is placed under the control of a defensin gene's promoter. nih.govnih.gov These engineered cells are then exposed to large libraries of chemical compounds. An increase in luciferase activity indicates that a compound has successfully induced the transcription of the defensin gene. nih.govnih.gov For example, an HTS assay using a reporter cell line for human β-defensin 1 (DEFB1) was used to screen an epigenetic compound library, successfully identifying several modulators. nih.gov Similarly, a screen for inducers of an avian beta-defensin identified 21 natural products from a library of 584 compounds. nih.gov
These HTS assays can be designed to be highly robust and efficient, making them suitable for screening thousands of compounds. nih.govnih.gov The identified "hit" compounds can then be further validated for their ability to induce defensin expression and enhance antimicrobial activity in more complex systems, such as tissue explants or animal models. nih.gov The discovery of molecules that can selectively enhance this compound expression holds promise for developing new host-directed therapies against infections, potentially providing an alternative to conventional antibiotics. nih.gov
Q & A
Basic: What experimental methodologies are recommended for characterizing the structural stability of Defensin-B5 under varying pH conditions?
Answer: this compound's structural stability can be assessed using circular dichroism (CD) spectroscopy to monitor secondary structural changes (e.g., α-helix or β-sheet content) across pH gradients. Nuclear magnetic resonance (NMR) can resolve residue-specific conformational shifts, while dynamic light scattering (DLS) quantifies aggregation propensity. Ensure buffers mimic physiological or pathological environments (e.g., pH 4–8 for mucosal surfaces). Validate findings with molecular dynamics simulations to correlate structural fluctuations with functional outcomes .
Basic: How can researchers optimize heterologous expression systems for high-yield production of bioactive this compound?
Answer: Use codon-optimized synthetic genes in E. coli (e.g., BL21(DE3) strains with rare tRNA supplements) or yeast (e.g., Pichia pastoris) systems. Employ fusion tags (e.g., His-tag for purification) and refolding protocols (stepwise dialysis with redox buffers) to recover bioactive conformations. Monitor antimicrobial activity via radial diffusion assays against Gram-positive/negative bacteria to confirm functionality post-purification .
Advanced: What strategies resolve contradictions in this compound’s reported antimicrobial efficacy across different in vitro models?
Answer: Discrepancies may arise from variations in microbial strains, inoculum size, or assay conditions (e.g., cation concentration affecting electrostatic interactions). Standardize protocols using CLSI guidelines and include cationic adjustment buffers (e.g., 10 mM sodium phosphate). Perform dose-response curves and time-kill assays to differentiate bacteriostatic vs. bactericidal effects. Cross-validate with transcriptomic profiling of microbial stress responses .
Advanced: How can researchers design studies to elucidate this compound’s immunomodulatory mechanisms in epithelial cells?
Answer: Use RNA-seq or single-cell transcriptomics to map signaling pathways (e.g., NF-κB, MAPK) in primary epithelial cells treated with this compound. Pair with siRNA knockdown of putative receptors (e.g., CCR6) to confirm mechanistic links. Validate cytokine/chemokine secretion via multiplex ELISA. Include TLR agonist/inhibitor controls to distinguish direct vs. indirect immune activation .
Advanced: What statistical approaches are appropriate for analyzing this compound’s synergy with conventional antibiotics in polymicrobial infections?
Answer: Apply checkerboard assays to calculate fractional inhibitory concentration indices (FICI) for synergy determination. Use Bliss independence or Loewe additivity models for dose-matrix analysis. For in vivo models, employ Kaplan-Meier survival curves with log-rank tests and mixed-effects regression to account for microbial load variability. Report confidence intervals and effect sizes to ensure reproducibility .
Basic: What quality control assays are critical for ensuring this compound batch-to-batch consistency in research?
Answer: Perform mass spectrometry (MALDI-TOF) for molecular weight verification, Edman degradation for N-terminal sequencing, and RP-HPLC for purity assessment (>95%). Validate endotoxin levels (<0.1 EU/µg) via LAL assays. Functional consistency can be confirmed through standardized MIC (minimum inhibitory concentration) assays against reference strains (e.g., S. aureus ATCC 29213) .
Advanced: How should researchers address ethical considerations when studying this compound’s cytotoxicity in primary human cell lines?
Answer: Obtain ethical approval for using primary cells (e.g., IRB protocols) and adhere to donor consent guidelines. Include viability assays (MTT, ATP luminescence) and apoptosis markers (Annexin V/PI flow cytometry) to quantify toxicity thresholds. Benchmark against FDA-approved peptides (e.g., colistin) to contextualize risk-benefit ratios. Disclose conflicts of interest in publications .
Advanced: What in vivo models best recapitulate this compound’s therapeutic potential for mucosal infections?
Answer: Murine models of Candida albicans vulvovaginitis or Pseudomonas aeruginosa lung infections allow evaluation of mucosal retention and immune cell recruitment. Use bioluminescent pathogen strains for real-time infection tracking. Include pharmacokinetic analyses (e.g., mucosal lavage LC-MS/MS) to correlate peptide concentration with efficacy. Validate with histopathology and cytokine profiling .
Basic: How can researchers mitigate oxidative degradation of this compound during long-term storage?
Answer: Lyophilize in cryoprotectants (e.g., trehalose/sucrose) and store at -80°C under argon to prevent oxidation. Reconstitute in degassed buffers with EDTA (1 mM) and antioxidants (e.g., ascorbate). Monitor integrity via SDS-PAGE and antimicrobial activity assays after storage intervals .
Advanced: What computational tools predict this compound’s interaction with microbial membranes and host receptors?
Answer: Use molecular docking (AutoDock Vina, HADDOCK) to model peptide-lipid interactions, focusing on electrostatic complementarity. MD simulations (GROMACS, NAMD) can reveal membrane insertion dynamics. For receptor studies, apply homology modeling (SWISS-MODEL) and surface plasmon resonance (SPR) to validate binding kinetics in vitro .
Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
